molecular formula C18H13ClN2O4 B2451252 6-chloro-N'-(2-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide CAS No. 923196-56-9

6-chloro-N'-(2-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide

Cat. No. B2451252
CAS RN: 923196-56-9
M. Wt: 356.76
InChI Key: DKEKMNPTLOYJCH-UHFFFAOYSA-N
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Description

“6-chloro-N’-(2-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide” is a chemical compound with the molecular formula C18H13ClN2O4 . It has a molecular weight of 356.76 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Compounds derived from 2-oxo-2H-chromene-3-carbohydrazide, including those related to 6-chloro-N'-(2-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide, have been synthesized and tested for their antimicrobial activity. These compounds exhibited significant antimicrobial properties against a variety of bacterial and fungal species, indicating their potential as therapeutic agents in combating infectious diseases (Mostafa, El-Salam, & Alothman, 2013; Abdel‐Aziz, Mekawey, & Dawood, 2009).

Chemical Transformations and Novel Derivatives

  • Studies on the chemical reactivity of related compounds under nucleophilic conditions have led to the synthesis of unexpected chromeno[4,3-b]pyridine and benzoxocine-3-carbohydrazide derivatives. These findings demonstrate the versatility of chromene-based compounds in generating diverse heterocyclic systems, which may have various scientific and pharmacological applications (Ibrahim & El-Gohary, 2016).

Antimicrobial and Antifungal Evaluations

  • Novel derivatives of 2-substituted-3-methylbenzofuran, which share a core structure with this compound, have been synthesized and their antimicrobial activity evaluated. These compounds have shown significant activity against both fungal and bacterial species, underscoring the potential of chromene derivatives in developing new antimicrobial agents (Ramadan & El‐Helw, 2018).

Synthesis Techniques and Biological Evaluation

  • Various studies have highlighted the synthesis of new compounds via methods such as microwave irradiation, which not only increases the reaction rate but also improves yield. These synthesized compounds, related to this compound, have been subjected to biological evaluation for their potential therapeutic applications, especially as antimicrobial and antifungal agents (Gomha & Khalil, 2012).

properties

IUPAC Name

6-chloro-N'-(2-methylbenzoyl)-2-oxochromene-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4/c1-10-4-2-3-5-13(10)16(22)20-21-17(23)14-9-11-8-12(19)6-7-15(11)25-18(14)24/h2-9H,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEKMNPTLOYJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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